molecular formula C18H13N3OS B4131149 2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole

2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole

Cat. No.: B4131149
M. Wt: 319.4 g/mol
InChI Key: YMJNUXHEAVJPKY-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole is a complex organic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole ring, which is further substituted with a 1-naphthylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the 1-naphthylmethylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the oxadiazole ring with 1-naphthylmethylthiol.

    Coupling with pyridine: The final step involves coupling the substituted oxadiazole with a pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring can interact with nucleophilic sites in proteins, while the naphthylmethylthio group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole-2-yl derivatives: These compounds share a similar structure but have a thiadiazole ring instead of an oxadiazole ring.

    1,3,4-oxadiazole derivatives: Compounds with different substituents on the oxadiazole ring.

Uniqueness

2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole is unique due to the combination of the oxadiazole ring and the naphthylmethylthio group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-2-9-16-13(5-1)6-3-7-15(16)12-23-18-21-20-17(22-18)14-8-4-10-19-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJNUXHEAVJPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Reactant of Route 2
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2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Reactant of Route 3
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2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole

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